Fluorescein-5-thiosemicarbazide

Description

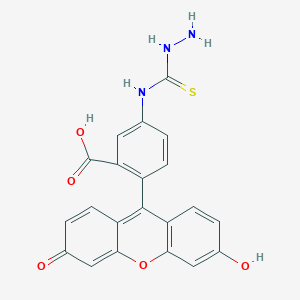

Structure

3D Structure

Properties

IUPAC Name |

5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUCHQDLZYLNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397968 | |

| Record name | Fluorescein-5-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76863-28-0 | |

| Record name | Fluorescein-5-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluorescein-5-thiosemicarbazide: A Versatile Fluorescent Probe in Cellular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluorescein-5-thiosemicarbazide (FTSC) is a highly versatile fluorescent probe with significant applications in cellular biology. Its utility stems from the presence of a thiosemicarbazide (B42300) group, which can selectively react with aldehyde and ketone functionalities on various biomolecules, and a fluorescein (B123965) moiety that provides a strong, stable fluorescent signal. This guide details the core uses of FTSC, its chemical properties, and provides exemplary experimental protocols for its application in cellular imaging and analysis.

Core Applications in Cellular Biology

FTSC's primary role in cellular biology is as a fluorescent labeling agent, enabling the visualization and quantification of specific cellular components and processes. Its key applications include the study of carbohydrates, detection of oxidative stress, and labeling of various other biomolecules.

1. Fluorescent Labeling of Saccharides and Glycoproteins:

A significant application of FTSC is in the fluorescent tagging of carbohydrates, including polysaccharides and glycoproteins.[1][2][3] The thiosemicarbazide group of FTSC reacts with the aldehyde or ketone groups present in the reducing ends of sugars or those introduced through metabolic or chemical means.[2] This labeling occurs under mild and neutral reaction conditions, which is advantageous as it prevents the formation of undesirable byproducts like lactones.[1]

This technique has been successfully employed for:

-

Imaging pectin-derived oligogalacturonic acid transport: FTSC has been used to quantitatively label pectin-derived pentagalacturonic acid, allowing for the fluorescent imaging of its transport in living cells.[1] The resulting FTSC-thiosemicarbazone conjugate is stable, exhibits desirable fluorescence characteristics, and has low cytotoxicity.[1]

-

Visualizing mucin-type O-linked glycoproteins: A powerful strategy combines metabolic engineering with FTSC labeling.[2][4] Cells are treated with an unnatural sugar analog containing a ketone group, which is incorporated into mucin-type O-linked glycoproteins.[2][4] Subsequent labeling with FTSC allows for the direct imaging of these glycoproteins on living cells.[2][4] This method has been shown to maintain high cell viability (around 84.3%).[2][4]

-

Tagging sialylated glycoproteins: FTSC is also utilized for the selective imaging and quantification of sialylated glycoproteins on living cells.[3]

2. Detection of Protein Carbonylation:

FTSC serves as a sensitive probe for the detection of protein carbonyl derivatives.[3] Protein carbonylation is a hallmark of protein oxidation and is widely used as a biomarker for oxidative stress. The thiosemicarbazide group of FTSC reacts with the carbonyl groups on oxidized proteins, allowing for their fluorescent detection and quantification.[3]

3. Labeling of Other Biomolecules:

The reactivity of FTSC with aldehydes and ketones makes it a versatile tool for labeling other biomolecules, including:

-

RNA: FTSC has been used in a fluorescence-labeling method for sequencing small RNA on polyacrylamide gels.[3]

-

N-acetylneuraminic acid: This sialic acid can also be tagged with FTSC for analysis.[3]

Chemical and Spectroscopic Properties

FTSC is an amine-containing fluorescent probe.[3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅N₃O₅S | [3] |

| Molecular Weight | 421.4 g/mol | [3] |

| Excitation Maximum (λex) | ~492 - 495 nm | [3][5] |

| Emission Maximum (λem) | ~516 - 517 nm | [3][5] |

| Solubility | Soluble in DMF, DMSO, and water | [3] |

| Purity | >97% |

Mechanism of Action: The Thiosemicarbazide Reaction

The core of FTSC's labeling capability lies in the reaction of its thiosemicarbazide group with an aldehyde or ketone on a target biomolecule to form a thiosemicarbazone. This reaction is reversible.[3] To create a more stable linkage, the resulting Schiff base can be reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[5]

Caption: General reaction scheme of FTSC with a target biomolecule.

Experimental Protocols

Below are detailed methodologies for key experiments using FTSC.

1. Protocol for Fluorescent Labeling of Pectin-Derived Oligogalacturonic Acid

This protocol is adapted from the study on imaging pectin-derived oligogalacturonic acid in living cells.[1]

-

Materials:

-

Pectin-derived oligogalacturonic acid (GalA)

-

This compound (FTSC)

-

Anhydrous methanol

-

Acetic acid

-

Deionized water

-

-

Procedure:

-

Dissolve GalA in deionized water.

-

Dissolve FTSC in anhydrous methanol.

-

Mix the GalA and FTSC solutions.

-

Add acetic acid to the mixture to catalyze the reaction.

-

Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 2-4 hours).

-

The resulting GalA-FTSC thiosemicarbazone conjugate can be purified, for example, by size-exclusion chromatography.

-

Confirm labeling efficiency using techniques like ESI-MS and LC-MS.[1]

-

2. Protocol for Imaging Mucin-Type O-Linked Glycoproteins on Living Cells

This protocol is based on the strategy combining metabolic engineering and FTSC labeling.[2][4]

-

Materials:

-

Cell line of interest (e.g., CHO, HeLa)[2]

-

Cell culture medium

-

Unnatural sugar analog with a ketone group (e.g., 2-keto Ac₄GalNAc)

-

This compound (FTSC)

-

Phosphate-buffered saline (PBS)

-

Aniline (B41778) (as a catalyst)

-

-

Experimental Workflow:

Caption: Workflow for labeling and imaging glycoproteins on living cells.

-

Procedure:

-

Metabolic Labeling: Culture the cells in a suitable medium. Introduce the unnatural keto-sugar analog into the culture medium and incubate for a period (e.g., 48 hours) to allow for its incorporation into cellular glycoproteins.

-

Washing: After incubation, wash the cells with PBS to remove any unincorporated keto-sugar.[4]

-

FTSC Labeling: Prepare a labeling solution containing FTSC and aniline in PBS. Incubate the cells with this solution in the dark at a controlled temperature (e.g., 37°C) for a defined time (e.g., 1-2 hours).

-

Final Wash: Wash the cells again with PBS to remove unbound FTSC.

-

Imaging: The cells are now ready for visualization of the fluorescently labeled glycoproteins using a fluorescence microscope, typically a confocal microscope.

-

Conclusion

This compound is a robust and versatile tool for researchers in cellular biology. Its ability to specifically label aldehydes and ketones under mild conditions makes it particularly valuable for studying carbohydrates and protein oxidation. The straightforward labeling protocols and the strong, stable fluorescence of the fluorescein tag ensure its continued use in a wide array of applications, from basic cell imaging to more complex studies of molecular transport and cellular stress.

References

Fluorescein-5-thiosemicarbazide (FTSC): A Technical Guide to its Principle of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorescein-5-thiosemicarbazide (FTSC) is a highly effective fluorescent probe renowned for its ability to selectively label molecules containing aldehyde or ketone functionalities. Its principle of action is rooted in the chemoselective reaction between its thiosemicarbazide (B42300) group and carbonyl groups, forming a stable thiosemicarbazone covalent bond. This reaction provides a robust method for attaching the intensely fluorescent fluorescein (B123965) moiety onto a wide range of biomolecules, including glycoproteins, carbonylated proteins, and nucleic acids. This guide details the core mechanism of FTSC, presents its key chemical and spectroscopic properties, outlines detailed experimental protocols for its primary applications, and provides visual representations of its reaction mechanism and experimental workflows.

Core Principle of Action: Chemoselective Ligation

The fundamental principle behind FTSC's utility is the specific and efficient reaction of its terminal thiosemicarbazide (-NH-NH-C(=S)-NH₂) group with aldehydes and ketones.[1][2] This reaction, known as a condensation or chemoselective ligation, forms a stable thiosemicarbazone linkage.

The key features of this reaction are:

-

Specificity: The reaction is highly selective for carbonyl groups under physiological or mildly acidic conditions, minimizing off-target labeling of other functional groups like amines or hydroxyls.[3]

-

Stability: FTSC reacts with ketones to form relatively stable hydrazones and with aldehydes to form slightly less stable, though more rapidly formed, hydrazones. The stability of these linkages can be further enhanced by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a more stable secondary amine bond.[4][5]

-

Fluorescent Reporter: The fluorescein component of the molecule serves as a robust fluorescent reporter, exhibiting bright green fluorescence with spectral properties similar to the widely used Fluorescein isothiocyanate (FITC), ensuring compatibility with standard fluorescence instrumentation, including flow cytometers and fluorescence microscopes.[6][7][8]

Physicochemical and Spectroscopic Data

The utility of FTSC in quantitative biological assays is underpinned by its well-defined chemical and fluorescent properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅N₃O₅S | [2] |

| Molecular Weight | 421.4 g/mol | [1][2] |

| Purity | ~80% (HPCE) | [7] |

| Appearance | Solid | |

| Storage | -20°C | [1] |

Table 2: Spectroscopic and Solubility Properties

| Property | Value | Source |

| Excitation Max (λex) | 492 - 495 nm | [2] |

| Emission Max (λem) | 516 - 517 nm | [2] |

| Solubility | DMF: 0.5 mg/mlDMSO: 2 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |

| Quantum Yield | 0.06% (for HCl salt) | [9] |

Key Applications and Experimental Protocols

FTSC's specific reactivity makes it an invaluable tool for a variety of applications, primarily focused on the detection and quantification of biomolecules that either naturally possess or can be modified to contain aldehyde or ketone groups.

Labeling of Glycoproteins and Saccharides

FTSC is widely used for fluorescently tagging saccharides for imaging and analysis. This can be achieved through two primary strategies: direct labeling of reducing ends or indirect labeling following chemical or metabolic engineering.[6][7]

Protocol 4.1.1: Labeling of Cell-Surface Sialylated Glycoproteins

This protocol describes the labeling of sialic acid residues on living cells by mild periodate (B1199274) oxidation to generate aldehydes, followed by FTSC ligation.[3]

-

Cell Preparation: Culture cells (e.g., CHO or HeLa) to the desired confluency in a suitable plate or dish. Wash the cells twice with cold, sterile PBS (pH 7.4).

-

Periodate Oxidation: Treat the cells with a freshly prepared solution of sodium periodate (NaIO₄) in PBS (e.g., 1 mM) for 15-20 minutes at 4°C in the dark. This reaction selectively cleaves the diol on sialic acid residues to generate aldehydes.

-

Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubating for 5 minutes at 4°C. Wash the cells three times with PBS.

-

FTSC Labeling: Incubate the cells with a solution of FTSC (e.g., 50-100 µM) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5) for 1-2 hours at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove unbound FTSC.

-

Analysis: The cells are now fluorescently labeled and can be analyzed by fluorescence microscopy or flow cytometry. A study using this method on CHO cells noted cell viability remained high at 84.3%.[8]

Detection of Protein Carbonylation

Protein carbonylation is a hallmark of oxidative stress. FTSC can be used to label these carbonyl groups, providing a fluorescent readout for protein damage.[2][10]

Protocol 4.2.1: Fluorimetric Assay of Protein Carbonyls in Plasma

This protocol is adapted from methods used to quantify protein carbonyls in biological samples.

-

Sample Preparation: Dilute plasma samples in a suitable buffer.

-

Derivatization: Incubate the protein sample with a working solution of FTSC (e.g., 0.05 mM) in 100 mM MES buffer (pH 5.5) for 1 hour at room temperature in the dark.[10]

-

Protein Precipitation: Precipitate the protein by adding an equal volume of 20% trichloroacetic acid (TCA). Incubate on ice for 10 minutes and then centrifuge to pellet the protein.

-

Washing: Wash the protein pellet three times with ethanol (B145695):ethyl acetate (1:1) to remove excess, unbound FTSC.

-

Resuspension: Resuspend the final pellet in a denaturing buffer (e.g., 6 M guanidine (B92328) hydrochloride in 20 mM phosphate (B84403) buffer, pH 6.5).

-

Quantification: Measure the fluorescence in a microplate reader using excitation at ~492 nm and emission at ~516 nm. The fluorescence intensity is directly proportional to the amount of protein carbonylation.[10]

3'-End Labeling of RNA

FTSC can be used for non-radioactive labeling of RNA for applications such as gel-based sequencing. The 3'-terminal ribose of the RNA is first oxidized to a dialdehyde, which is then labeled with FTSC.[11][12]

Protocol 4.3.1: FTSC Labeling of RNA

-

RNA Oxidation: In a microcentrifuge tube, mix the RNA sample (e.g., 200-250 µg) with sodium acetate (pH 5.2) and freshly prepared sodium periodate (NaIO₄) to a final concentration of ~40 mM. Incubate in the dark for 90 minutes at room temperature.[12]

-

Precipitation: Precipitate the oxidized RNA by adding a salt (e.g., KCl) and cold ethanol. Centrifuge to pellet the RNA and wash with 70% ethanol.

-

Dye Labeling: Resuspend the RNA pellet in a labeling buffer (e.g., 0.1 M sodium acetate, pH 5.2) containing 5-100 mM FTSC. Incubate in the dark for 4 hours at room temperature with shaking.[12]

-

Purification: Remove excess FTSC by phenol-chloroform extraction followed by purification using a size-exclusion column (e.g., G-25) and subsequent ethanol precipitation.[12]

-

Final Preparation: Resuspend the labeled RNA in a suitable buffer for downstream applications. The labeled RNA is stable when stored at -80°C.

Conclusion

This compound is a versatile and powerful fluorescent probe whose principle of action relies on the specific and efficient covalent labeling of aldehydes and ketones. Its bright, stable fluorescence and compatibility with standard instrumentation make it an indispensable tool in proteomics, glycobiology, and molecular biology. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize FTSC for the sensitive detection and quantification of a wide array of biomolecules in both in vitro and in situ contexts.

References

- 1. moleculardepot.com [moleculardepot.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-FTSC [this compound] - 25 mg [eurogentec.com]

- 5. 2023.igem.wiki [2023.igem.wiki]

- 6. This compound as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. This compound hydrochloride | 76863-28-0 | FF04414 [biosynth.com]

- 10. merckgroup.com.cn [merckgroup.com.cn]

- 11. A fluorescence-labeling method for sequencing small RNA on polyacrylamide gel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Establishment and Application of a High Throughput Screening System Targeting the Interaction between HCV Internal Ribosome Entry Site and Human Eukaryotic Translation Initiation Factor 3 [frontiersin.org]

An In-Depth Technical Guide to the Reaction of Fluorescein-5-thiosemicarbazide with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and practical considerations for the reaction between Fluorescein-5-thiosemicarbazide (FTSC) and carbonyl compounds (aldehydes and ketones). This reaction is a cornerstone for the fluorescent labeling of biomolecules, enabling their detection and quantification in various biological and pharmaceutical research applications.

Introduction

This compound is a highly fluorescent probe that selectively reacts with aldehydes and ketones to form a stable thiosemicarbazone linkage.[1][2] This specific reactivity makes FTSC an invaluable tool for tagging and visualizing biomolecules that contain or can be modified to contain carbonyl groups, such as oxidized proteins, glycans, and certain small molecule drugs. The bright green fluorescence of the fluorescein (B123965) moiety allows for sensitive detection in techniques like fluorescence microscopy, flow cytometry, and microplate assays.[3][4]

The Core Reaction: Thiosemicarbazone Formation

The fundamental reaction between FTSC and a carbonyl group is a condensation reaction that results in the formation of a thiosemicarbazone. This process is analogous to the formation of an imine (Schiff base) and is typically carried out under mildly acidic conditions, which catalyze the reaction.[5]

The Reaction Scheme

The overall reaction can be depicted as follows:

This compound + Aldehyde/Ketone ⇌ Fluorescein-5-thiosemicarbazone + Water

The Reaction Mechanism

The formation of the thiosemicarbazone proceeds through a two-step mechanism involving a nucleophilic addition followed by a dehydration step. The reaction is reversible and its rate is pH-dependent.

Step 1: Nucleophilic Attack

The terminal primary amine of the thiosemicarbazide (B42300) moiety of FTSC acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.

Step 2: Acid-Catalyzed Dehydration

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, forming a C=N double bond. A final deprotonation step yields the stable thiosemicarbazone conjugate. The ideal pH for this reaction is typically between 4.5 and 5.5, as a lower pH would lead to excessive protonation of the amine nucleophile, rendering it unreactive, while a higher pH would not sufficiently catalyze the dehydration step.[1]

Quantitative Data

While the reaction of FTSC with carbonyls is widely used, specific quantitative data such as reaction rate constants (k) and equilibrium constants (Keq) for FTSC with a broad range of aldehydes and ketones are not extensively tabulated in publicly available literature. However, some key photophysical properties of FTSC are well-documented.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Molar Mass | 421.43 g/mol | |

| Optimal Reaction pH | ~4.5 - 7.0 | [6] |

Experimental Protocols

The following are detailed methodologies for the labeling of carbonyl groups in proteins and other biomolecules using FTSC. These protocols are a synthesis of procedures described in the scientific literature.[2][6][7]

Labeling of Carbonylated Proteins in Solution

This protocol is suitable for the bulk labeling of proteins that have been previously oxidized to generate carbonyl groups.

Materials:

-

This compound (FTSC)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Protein sample containing carbonyl groups

-

Reaction Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 5.5

-

Quenching solution (optional): e.g., acetone (B3395972) or trichloroacetic acid (TCA)

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

Procedure:

-

Prepare FTSC Stock Solution: Dissolve FTSC in DMSO or DMF to a final concentration of 10 mM. Store protected from light at -20°C.

-

Prepare Protein Sample: Dissolve the carbonylated protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Labeling Reaction: Add the FTSC stock solution to the protein sample to a final FTSC concentration of 1 mM. The optimal molar ratio of FTSC to protein may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 to 4 hours at 37°C or overnight at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, the protein can be precipitated by adding 4 volumes of cold acetone or an equal volume of 20% TCA. Incubate on ice for 10 minutes and then centrifuge to pellet the protein.

-

Purification: To remove unreacted FTSC, the labeled protein can be purified by:

-

Gel Filtration Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Dialysis: Dialyze the sample against a suitable buffer extensively.

-

In-gel Staining of Carbonylated Proteins

This method is used to detect carbonylated proteins directly in a polyacrylamide gel after electrophoresis.

Materials:

-

Polyacrylamide gel with separated proteins

-

Fixing Solution: 50% methanol, 10% acetic acid

-

FTSC Staining Solution: 0.02 mM FTSC in 0.1 M MES buffer, pH 5.5, containing 20% glycerol.

-

Washing Solution: 0.1 M MES buffer, pH 5.5, containing 20% glycerol.

-

Destaining Solution: 50% methanol, 10% acetic acid

Procedure:

-

Fixation: After electrophoresis, fix the gel in the fixing solution for at least 1 hour.

-

Washing: Wash the gel several times with deionized water to remove the fixing solution.

-

Staining: Incubate the gel in the FTSC staining solution overnight at room temperature in the dark with gentle agitation.

-

Washing: Briefly wash the gel with the washing solution to remove excess FTSC.

-

Destaining: Destain the gel with the destaining solution until the background is clear and fluorescent bands are visible.

-

Visualization: Visualize the fluorescently labeled protein bands using a gel documentation system with an appropriate excitation light source and emission filter for fluorescein.

Conclusion

The reaction of this compound with carbonyls provides a robust and sensitive method for the fluorescent labeling of a wide range of biomolecules. Understanding the underlying chemical mechanism and optimizing the experimental conditions are crucial for achieving efficient and specific labeling. This guide serves as a foundational resource for researchers and professionals in the fields of life sciences and drug development to effectively utilize FTSC in their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. FTSC-Labeling Coupled with 2DE-LC–MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome | Springer Nature Experiments [experiments.springernature.com]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. FTSC-Labeling Coupled with 2DE-LC-MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckgroup.com.cn [merckgroup.com.cn]

FTSC: A High-Sensitivity Probe for Advanced Glycoprotein Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biopharmaceutical development and glycobiology research, the precise analysis of glycoproteins is paramount. Glycosylation, the enzymatic attachment of oligosaccharides (glycans) to proteins, is a critical post-translational modification that significantly influences protein folding, stability, immunogenicity, and function. Consequently, detailed characterization of glycoprotein (B1211001) structure, particularly the glycan profile, is a regulatory expectation and a scientific necessity. Fluorescein-5-thiosemicarbazide (FTSC) has emerged as a highly sensitive fluorescent probe for the derivatization of glycans, offering researchers a powerful tool for in-depth glycoprotein analysis. This guide provides a comprehensive overview of FTSC, including its mechanism of action, detailed experimental protocols for its use, and a comparative analysis of its performance against other common labeling reagents.

FTSC is an amine-containing fluorescent probe that can be used for labeling saccharides and protein carbonyl derivatives.[1] It possesses favorable fluorescence properties, with excitation and emission maxima (λex/λem) at approximately 495/517 nm, making it compatible with standard fluorescence detection instrumentation.[2][3] The primary application of FTSC in glycoprotein analysis involves the covalent labeling of the reducing end of glycans that have been enzymatically or chemically released from the protein backbone. This derivatization enhances the sensitivity of detection, enabling the analysis of low-abundance glycoforms.

Core Principles of FTSC-Based Glycan Analysis

The fundamental workflow for FTSC-based glycoprotein analysis involves a series of sequential steps, each critical for obtaining high-quality, reproducible data. The process begins with the release of N-glycans from the glycoprotein, followed by fluorescent labeling with FTSC, purification of the labeled glycans, and finally, separation and analysis by high-resolution techniques such as capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) or hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection.

The labeling reaction itself is a reductive amination process where the aldehyde group of the open-ring form of the reducing-end monosaccharide reacts with the primary amine of FTSC to form a Schiff base. This intermediate is then reduced to a stable secondary amine, resulting in a covalently labeled glycan.

Quantitative Performance of FTSC

A critical aspect of selecting a fluorescent probe for glycan analysis is its quantitative performance, including labeling efficiency, sensitivity (limit of detection and quantification), and comparability to established reagents. While direct, head-to-head comparisons of FTSC with other dyes for N-glycan analysis are not extensively documented in the literature, data from studies on similar fluorescent labels provide valuable benchmarks.

| Parameter | 2-Aminobenzamide (B116534) (2-AB) | Procainamide (B1213733) (ProA) | RapiFluor-MS (RF-MS) | FTSC (Expected) |

| Relative FLR Sensitivity | Baseline | ~3-15x higher than 2-AB[4][5][6] | ~4x higher than 2-AB[4] | High, comparable to ProA |

| Relative MS Sensitivity | Low | ~30x higher than 2-AB[5][6] | ~68x higher than 2-AB[4] | Moderate |

| Labeling Efficiency | High | High, similar to 2-AB[4] | High, similar to 2-AB[4] | High |

| Detection Limit (CE-LIF) | Nanomolar range | Picomolar to nanomolar range | Picomolar to nanomolar range | Expected in the low nanomolar to picomolar range |

Table 1. Comparative Performance of Common Fluorescent Labels for N-Glycan Analysis. Data for 2-AB, Procainamide, and RapiFluor-MS are based on published studies.[4][5][6] The expected performance of FTSC is inferred from its chemical structure and fluorescence properties.

Experimental Protocols

I. Enzymatic Release of N-Glycans from Glycoproteins

This protocol is adapted from standard procedures for N-glycan release using PNGase F.

Materials:

-

Glycoprotein sample (e.g., monoclonal antibody)

-

Denaturation solution (e.g., 5% SDS)

-

NP-40 (10% solution)

-

PNGase F

-

Phosphate buffered saline (PBS), pH 7.4

Procedure:

-

To a microcentrifuge tube, add a sufficient amount of glycoprotein to yield approximately 10-50 µg of N-glycans.

-

Add denaturation solution to a final concentration of 0.5% SDS and heat at 95°C for 5 minutes.

-

Allow the sample to cool to room temperature.

-

Add NP-40 to a final concentration of 1% to sequester the SDS.

-

Add PNGase F (typically 1-5 units per 10 µg of glycoprotein) and incubate at 37°C for 12-18 hours.

II. FTSC Labeling of Released N-Glycans

This protocol is based on a one-pot labeling strategy for saccharides with FTSC.[2]

Materials:

-

Dried, released N-glycans

-

FTSC solution (10 mg/mL in DMSO)

-

Sodium cyanoborohydride (NaCNBH₃) solution (20 mg/mL in DMSO)

-

Acetic acid

Procedure:

-

To the dried N-glycans, add 10 µL of FTSC solution.

-

Add 5 µL of NaCNBH₃ solution.

-

Add glacial acetic acid to a final concentration of 7.5% (v/v).

-

Vortex the mixture thoroughly.

-

Incubate the reaction at 75°C for 1 hour.[2]

-

After incubation, cool the reaction mixture to room temperature.

III. Purification of FTSC-Labeled N-Glycans using HILIC-SPE

This protocol is a generalized procedure for the purification of fluorescently labeled glycans.

Materials:

-

HILIC solid-phase extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Deionized water

-

0.1% Trifluoroacetic acid (TFA) in ACN

-

Elution buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297) in 5% ACN)

Procedure:

-

Condition the HILIC-SPE cartridge:

-

Wash with 1 mL of deionized water.

-

Equilibrate with 1 mL of 85% ACN.

-

-

Load the sample:

-

Dilute the FTSC labeling reaction mixture with ACN to a final concentration of at least 85% ACN.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

-

Wash the cartridge:

-

Wash the cartridge with 3 x 1 mL of 85% ACN containing 0.1% TFA to remove excess FTSC and other reaction components.

-

-

Elute the labeled glycans:

-

Elute the FTSC-labeled glycans with 2 x 200 µL of elution buffer.

-

-

Dry and reconstitute:

-

Dry the eluted sample in a vacuum centrifuge.

-

Reconstitute the dried, labeled glycans in an appropriate solvent for analysis (e.g., water or CE running buffer).

-

Analysis of FTSC-Labeled Glycans by CE-LIF

Instrumentation and Conditions:

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length).

-

Running Buffer: Borate buffer (e.g., 50 mM, pH 10.2).

-

Injection: Electrokinetic injection (e.g., -5 kV for 10 seconds).

-

Separation Voltage: -20 to -30 kV.

-

Detection: Laser-induced fluorescence with an excitation wavelength of 488 nm and an emission filter centered at 520 nm.

Conclusion

FTSC presents a compelling option for the fluorescent labeling of glycans in glycoprotein analysis. Its high fluorescence quantum yield and compatibility with common excitation sources translate to high sensitivity, which is crucial for the detection of low-abundance glycoforms. The straightforward, one-pot labeling procedure simplifies the sample preparation workflow. While more direct comparative studies with other popular glycan labels are needed to fully delineate its performance characteristics, the available data and the fundamental properties of FTSC suggest that it is a valuable tool for researchers and scientists in the field of glycobiology and biopharmaceutical development. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of FTSC-based glycan analysis in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. One-pot fluorescent labeling of saccharides with this compound for imaging polysaccharides transported in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]

- 5. ludger.com [ludger.com]

- 6. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Excitation and Emission Spectra of Fluorescein-5-thiosemicarbazide (FTSC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Fluorescein-5-thiosemicarbazide (FTSC), a key fluorescent probe for the sensitive detection and imaging of biomolecules. This document details the core spectral characteristics, provides standardized experimental protocols for its use, and illustrates the workflows for labeling saccharides and glycoproteins.

Core Spectral Properties of this compound

This compound is a derivative of fluorescein (B123965) that is widely utilized for labeling biomolecules containing aldehyde or ketone groups. Its thiosemicarbazide (B42300) group reacts with these carbonyls to form stable thiosemicarbazone linkages. The spectral properties of FTSC are very similar to those of its well-known counterpart, Fluorescein isothiocyanate (FITC), making it compatible with common fluorescence instrumentation.

The fluorescence of FTSC is characterized by a distinct excitation and emission profile, with the peak wavelengths summarized in the table below. It is important to note that while the core spectral characteristics remain consistent, the exact excitation and emission maxima can be influenced by environmental factors such as solvent polarity and pH.

| Property | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | 492 - 495 | 0.1 M Tris pH 9.0; various buffers |

| Emission Maximum (λem) | 516 - 519 | 0.1 M Tris pH 9.0; various buffers |

Experimental Protocols

Measurement of this compound Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of FTSC using a spectrofluorometer.

Materials:

-

This compound (FTSC)

-

Solvent (e.g., 0.1 M Tris buffer, pH 9.0, Dimethyl sulfoxide (B87167) (DMSO), or Phosphate-buffered saline (PBS))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of FTSC in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution in the desired measurement buffer (e.g., 0.1 M Tris, pH 9.0) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 517 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 495 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).

-

-

Data Analysis:

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response, if required by the instrument software.

-

Plot the normalized fluorescence intensity versus wavelength for both the excitation and emission spectra.

-

Fluorescent Labeling of Saccharides with FTSC

This protocol is adapted from the one-pot labeling strategy described by Zhang et al. (2011) for the fluorescent labeling of saccharides.[1]

Materials:

-

Saccharide sample with a reducing end

-

This compound (FTSC)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Anhydrous DMSO

-

Acetic acid

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Mixture Preparation:

-

Dissolve the saccharide sample in the reaction buffer.

-

Prepare a stock solution of FTSC in anhydrous DMSO.

-

Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer.

-

-

Labeling Reaction:

-

To the saccharide solution, add the FTSC stock solution.

-

Add a small amount of acetic acid to catalyze the reaction.

-

Initiate the reductive amination by adding the sodium cyanoborohydride solution.

-

Incubate the reaction mixture at an elevated temperature (e.g., 75°C) for a defined period (e.g., 1 hour).[1]

-

-

Purification of Labeled Saccharide:

-

Remove unreacted FTSC and byproducts by methods such as dialysis, size-exclusion chromatography, or solid-phase extraction.

-

-

Characterization:

-

Confirm the successful labeling of the saccharide using techniques like HPLC-MS, HRESIMS, and NMR spectroscopy.[1]

-

Measure the fluorescence of the labeled saccharide to ensure the fluorescent properties are retained.

-

Imaging of Mucin-Type O-Linked Glycoproteins using FTSC

This protocol is based on the metabolic labeling and chemical probing strategy for visualizing mucin-type O-linked glycoproteins in living cells.[2][3]

Materials:

-

Cell line of interest (e.g., CHO or HeLa cells)

-

Cell culture medium

-

Unnatural sugar analogue with a keto group (e.g., 2-keto Ac₄GalNAc)

-

This compound (FTSC)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture the cells in a medium supplemented with the unnatural keto-sugar analogue for a period that allows for its incorporation into cellular glycoproteins (e.g., 48 hours).

-

-

Chemoselective Ligation:

-

Wash the cells with PBS to remove any unincorporated unnatural sugar.

-

Incubate the cells with a solution of FTSC in a biocompatible buffer (e.g., PBS, pH 7.0) at 37°C for approximately 1 hour.[4] This allows the thiosemicarbazide group of FTSC to react with the keto group introduced into the glycoproteins.

-

-

Cell Staining and Imaging:

-

Wash the cells again with PBS to remove unbound FTSC.

-

If desired, counterstain the cell nuclei with a suitable dye (e.g., DAPI).

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein fluorescence (excitation ~495 nm, emission ~517 nm).

-

Visualizations

The following diagrams illustrate the logical workflows of the experimental protocols described above.

Caption: Workflow for the fluorescent labeling of saccharides with FTSC.

Caption: Workflow for imaging mucin-type O-linked glycoproteins using FTSC.

References

- 1. One-pot fluorescent labeling of saccharides with this compound for imaging polysaccharides transported in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

FTSC (Fluorescein-5-thiosemicarbazide): A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Fluorescein-5-thiosemicarbazide (FTSC) in aqueous buffers. FTSC is a vital fluorescent probe utilized in various biological and pharmaceutical research applications, including the detection of reactive nitrogen species and the labeling of biomolecules. Understanding its behavior in aqueous environments is critical for the design and interpretation of experiments. This document summarizes available quantitative data, presents detailed experimental protocols for characterization, and visualizes relevant pathways and workflows.

FTSC: Physicochemical Properties

FTSC is a derivative of fluorescein (B123965), featuring a thiosemicarbazide (B42300) group that enables its use as a reactive probe.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅N₃O₅S | [1] |

| Molecular Weight | 421.43 g/mol | |

| Excitation Maximum (λex) | ~492 nm | [2] |

| Emission Maximum (λem) | ~516 nm | [2] |

Aqueous Solubility of FTSC

The solubility of FTSC in aqueous buffers is a critical parameter for its application in biological assays. While comprehensive quantitative data across a wide range of aqueous buffers is limited in publicly available literature, some solubility information has been reported.

Table 1: Reported Solubility of FTSC

| Solvent | Concentration | pH |

| Dimethylformamide (DMF) | Soluble | Not Applicable |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Applicable |

| DMSO:PBS (1:1) | 0.5 mg/mL | 7.2 |

| Water | Soluble | Not Specified |

Note: The term "soluble" is as reported by the source and may not represent the upper limit of solubility.

The fluorescence of fluorescein derivatives is known to be pH-dependent.[][4] This property can also influence the solubility of FTSC in aqueous solutions. Generally, the solubility of ionizable compounds is affected by the pH of the medium.[5]

Experimental Protocol: Determination of FTSC Solubility (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6][7][8]

Objective: To determine the equilibrium solubility of FTSC in various aqueous buffers at different pH values.

Materials:

-

FTSC powder

-

Aqueous buffers (e.g., Phosphate, TRIS, Citrate) at desired pH values (e.g., 5.0, 7.4, 9.0)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

UV-Vis spectrophotometer or a validated HPLC-UV system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of FTSC powder to a series of vials, each containing a known volume of a specific aqueous buffer. A common starting point is to add more FTSC than is expected to dissolve.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration of FTSC until it remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for a sufficient time to pellet the excess solid. Carefully collect the supernatant.

-

Filtration: Withdraw the supernatant using a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., PVDF or PTFE) to remove any undissolved particles. It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

-

-

Quantification:

-

Prepare a series of standard solutions of FTSC of known concentrations in the same buffer used for the solubility experiment.

-

Analyze the standard solutions and the saturated supernatant samples using a suitable analytical method, such as UV-Vis spectrophotometry at the maximum absorbance wavelength of FTSC or a validated stability-indicating HPLC-UV method.

-

Construct a calibration curve by plotting the analytical response (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of FTSC in the saturated samples by interpolating their analytical response on the calibration curve.

-

Data Presentation: The results should be presented in a table summarizing the solubility of FTSC (e.g., in mg/mL or µM) in each buffer at each pH and temperature tested.

Figure 1. Workflow for the shake-flask solubility determination of FTSC.

Aqueous Stability of FTSC

The stability of FTSC in aqueous solutions is crucial for its use in time-course experiments and for determining its shelf-life in solution. Fluorescein and its derivatives are known to be susceptible to photodegradation.[][9] Additionally, the thiosemicarbazide moiety can undergo hydrolysis or oxidation, particularly at non-neutral pH and elevated temperatures.

Experimental Protocol: Determination of FTSC Stability by HPLC

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of its degradation products over time.[10][11][12]

Objective: To evaluate the stability of FTSC in different aqueous buffers under various conditions (e.g., pH, temperature, light exposure) and to identify potential degradation products.

Materials:

-

FTSC

-

Aqueous buffers (e.g., Phosphate, TRIS, Citrate) at various pH values

-

HPLC system with a UV or photodiode array (PDA) detector

-

A suitable reversed-phase HPLC column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Temperature-controlled incubator or water bath

-

Photostability chamber

Procedure:

-

Method Development and Validation:

-

Develop a reversed-phase HPLC method capable of separating FTSC from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and an aqueous buffer), flow rate, column temperature, and detection wavelength.

-

Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12]

-

-

Forced Degradation Studies:

-

To ensure the method is stability-indicating, perform forced degradation studies. This involves subjecting FTSC solutions to harsh conditions to generate degradation products.

-

Acid Hydrolysis: Incubate FTSC in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate FTSC in a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat FTSC with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample or a solution of FTSC to high temperatures.

-

Photodegradation: Expose a solution of FTSC to light according to ICH Q1B guidelines.

-

Analyze the stressed samples by the developed HPLC method to demonstrate that the degradation products are resolved from the parent FTSC peak. A PDA detector is useful for assessing peak purity.

-

-

Stability Study:

-

Prepare solutions of FTSC of a known concentration in the desired aqueous buffers.

-

Divide the solutions into aliquots and store them under different conditions (e.g., 4°C, 25°C, 40°C) in the dark. For photostability, expose a set of samples to a controlled light source.

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each condition and analyze it by the validated HPLC method.

-

Quantify the remaining concentration of FTSC and the formation of any major degradation products.

-

Data Analysis:

-

Plot the concentration of FTSC versus time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) of FTSC under each condition.

Figure 2. Workflow for an HPLC-based stability study of FTSC.

FTSC in Cellular Signaling: Detection of Nitric Oxide

FTSC is utilized as a fluorescent probe for the detection of various analytes, including reactive nitrogen species (RNS) such as nitric oxide (NO).[13][14] NO is a critical signaling molecule involved in numerous physiological and pathological processes.

The detection mechanism of many fluorescent probes for NO involves the reaction of the probe with an oxidation product of NO, leading to a change in fluorescence.[15] While the precise reaction of FTSC with NO or its metabolites is not extensively detailed in the literature, a general pathway for NO detection by fluorescent probes can be illustrated.

In many biological systems, nitric oxide synthase (NOS) enzymes produce NO from L-arginine. This NO can then be oxidized to form dinitrogen trioxide (N₂O₃), which can subsequently react with a fluorescent probe to yield a highly fluorescent product.

Figure 3. A representative signaling pathway for nitric oxide detection using a fluorescent probe like FTSC.

Conclusion

This technical guide provides a summary of the available information on the aqueous solubility and stability of FTSC. While specific quantitative data is limited, the provided protocols for solubility and stability determination offer a robust framework for researchers to characterize FTSC in their specific experimental systems. A deeper understanding of these properties will enable more reliable and reproducible results in studies utilizing this versatile fluorescent probe. Further research is encouraged to generate and publish comprehensive solubility and stability profiles of FTSC in a variety of aqueous buffers and conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 荧光素-5-氨基硫脲 suitable for fluorescence, ~80% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shear stress activation of nitric oxide synthase and increased nitric oxide levels in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein-5-thiosemicarbazide (FTSC): A Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-5-thiosemicarbazide (FTSC) is a versatile fluorescent probe belonging to the widely utilized fluorescein (B123965) family of dyes. Its key feature is the presence of a thiosemicarbazide (B42300) group, which imparts a chemoselective reactivity towards aldehydes and ketones. This property makes FTSC an invaluable tool for the fluorescent labeling and subsequent visualization of a variety of biomolecules in fluorescence microscopy. This technical guide provides an in-depth overview of the core properties of FTSC, detailed experimental protocols for its application, and visualizations of the experimental workflow.

Core Properties of this compound

FTSC is an amine-containing derivative of fluorescein, enabling it to be coupled to various molecules.[1][2] Its primary application lies in its ability to covalently bind to aldehydes and ketones, forming stable thiosemicarbazone linkages.[2] This reactivity is particularly useful for targeting specific functional groups within biological systems, such as those on saccharides, glycoproteins, and carbonylated proteins.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₅N₃O₅S | [2] |

| Molecular Weight | 421.43 g/mol | |

| CAS Number | 76863-28-0 | [2] |

| Appearance | Yellow to orange crystalline solid | |

| Solubility | Soluble in DMSO and DMF | [2] |

Spectroscopic Properties

The fluorescence of FTSC is characterized by excitation and emission spectra in the visible range, making it compatible with standard fluorescence microscopy setups.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~495 nm | Varies slightly with solvent and conjugation | [2] |

| Emission Maximum (λem) | ~517 nm | Varies slightly with solvent and conjugation | [2] |

| Molar Absorptivity (ε) | Data not readily available for FTSC. For parent fluorescein: ~70,000 cm⁻¹M⁻¹ | at ~490 nm in aqueous buffer (pH > 8) | |

| Quantum Yield (Φ) | Data not readily available for FTSC. For parent fluorescein: >0.9 | in aqueous buffer (pH > 8) |

Note: The molar absorptivity and quantum yield for FTSC are not well-documented in publicly available literature. The provided values are for the parent compound, fluorescein, and should be used as a reference. These properties can be influenced by conjugation to biomolecules and the local microenvironment.

Reaction Mechanism and Labeling Chemistry

The core of FTSC's utility lies in the reaction between its thiosemicarbazide moiety and carbonyl groups (aldehydes and ketones) on target biomolecules. This reaction forms a thiosemicarbazone bond. For enhanced stability, this bond can be further reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

References

FTSC as a Fluorescent Marker for Aldehydes and Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein-5-thiosemicarbazide (FTSC) as a fluorescent probe for the detection and quantification of aldehydes and ketones. FTSC is a valuable tool in various research fields, particularly for studying oxidative stress, protein carbonylation, and glycation.

Introduction to FTSC

This compound (FTSC) is a derivative of the widely used fluorescent dye, fluorescein (B123965). It contains a thiosemicarbazide (B42300) group, which selectively reacts with aldehyde and ketone moieties to form a stable thiosemicarbazone linkage. This reaction results in the covalent attachment of the fluorescent fluorescein tag to the target molecule, enabling its detection and quantification through fluorescence-based methods.[1][2][3][4][5] FTSC is particularly useful for labeling biomolecules that have undergone oxidative damage, leading to the formation of carbonyl groups on proteins and lipids, as well as for labeling the reducing ends of sugars.[1][6]

Physicochemical and Spectroscopic Properties

| Property | Value (FTSC) | Value (Fluorescein - for reference) | Reference |

| Molecular Formula | C₂₁H₁₅N₃O₅S | C₂₀H₁₂O₅ | [1] |

| Molecular Weight | 421.43 g/mol | 332.31 g/mol | [3][7] |

| Excitation Maximum (λex) | ~492-495 nm | ~494 nm | [1][2][7][8] |

| Emission Maximum (λem) | ~516-517 nm | ~518 nm | [1][2][7][8] |

| Molar Absorptivity (ε) | Not Found | ~92,300 cm⁻¹M⁻¹ in ethanol (B145695) at 482.5 nm | |

| Quantum Yield (Φ) | Not Found | ~0.79 in ethanol |

Reaction Mechanism

The fundamental reaction of FTSC with aldehydes and ketones is a nucleophilic addition of the terminal hydrazine (B178648) nitrogen of the thiosemicarbazide to the electrophilic carbonyl carbon. This is followed by dehydration to form a stable thiosemicarbazone conjugate. The reaction is typically carried out under mild acidic to neutral conditions. The stability of the resulting linkage can be further enhanced by reduction of the thiosemicarbazone using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form a more stable secondary amine linkage.[2]

Caption: Reaction of FTSC with an aldehyde or ketone.

Key Applications and Signaling Pathways

FTSC is a versatile tool for detecting and quantifying aldehydes and ketones in a variety of biological contexts.

Detection of Protein Carbonylation in Oxidative Stress

A major application of FTSC is the detection of protein carbonylation, a hallmark of oxidative stress. Reactive oxygen species (ROS) can lead to the oxidation of amino acid side chains (proline, arginine, lysine, and threonine) to form aldehyde and ketone groups. These carbonylated proteins can be specifically labeled with FTSC, allowing for their detection and quantification.

Caption: Oxidative stress-induced protein carbonylation and FTSC detection.

Detection of Lipid Peroxidation Products

Oxidative stress also leads to the peroxidation of polyunsaturated fatty acids in cellular membranes, generating reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[3][6] These lipid-derived aldehydes can be detected using FTSC, providing a measure of lipid peroxidation.

Caption: Lipid peroxidation pathway leading to aldehyde generation and FTSC detection.

Labeling of Carbohydrates

FTSC can be used to label the reducing ends of carbohydrates, which exist in equilibrium with an open-chain form containing an aldehyde group. This is useful for tracking and quantifying carbohydrates in various biological samples.

Experimental Protocols

The following are generalized protocols for the use of FTSC. Optimization may be required for specific applications.

Labeling of Carbonylated Proteins

This protocol is adapted for the detection of carbonylated proteins in a complex mixture, such as a cell lysate.

Caption: Workflow for labeling carbonylated proteins with FTSC.

Methodology:

-

Sample Preparation: Prepare the protein sample (e.g., cell lysate, tissue homogenate, or purified protein) in a suitable buffer. The buffer should be free of primary amines if a subsequent reduction step with NaBH₄ is planned.

-

FTSC Solution: Prepare a stock solution of FTSC in an organic solvent like DMSO or DMF (e.g., 10 mM).

-

Labeling Reaction: Add the FTSC stock solution to the protein sample to a final concentration of 1 mM. Incubate the reaction mixture at 37°C for 2.5 hours in the dark with gentle agitation.

-

Purification: Remove the unreacted FTSC from the labeled protein.

-

Size-Exclusion Chromatography (SEC): This is a common method to separate the larger labeled proteins from the smaller, unreacted FTSC molecules. Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired buffer and apply the reaction mixture. Collect the fractions containing the protein.

-

-

Analysis: The labeled proteins can be visualized and quantified using various techniques:

-

SDS-PAGE/2D-Gel Electrophoresis: Run the labeled protein sample on a polyacrylamide gel. The fluorescently labeled proteins can be visualized using a fluorescence gel scanner with appropriate excitation and emission filters.

-

Mass Spectrometry: For identification of carbonylated proteins, the fluorescent spots/bands from the gel can be excised and subjected to mass spectrometry analysis.

-

Labeling of Glycoproteins via Periodate (B1199274) Oxidation

This protocol enables the labeling of sialic acid residues on glycoproteins.

Caption: Workflow for labeling glycoproteins with FTSC after periodate oxidation.

Methodology:

-

Glycoprotein Preparation: Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Periodate Oxidation: Cool the glycoprotein solution on ice. Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1 mM. Incubate on ice for 30 minutes in the dark. This reaction selectively oxidizes the vicinal diols of sialic acid residues to create aldehydes.

-

Quenching: Stop the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5-10 minutes on ice.

-

Buffer Exchange: Remove excess periodate and glycerol by buffer exchange into the labeling buffer (e.g., using a desalting column).

-

FTSC Labeling: Add FTSC to the oxidized glycoprotein solution and incubate as described in the protein labeling protocol.

-

Purification and Analysis: Purify and analyze the labeled glycoprotein as described for carbonylated proteins.

Labeling of Reducing Sugars

This protocol is suitable for labeling monosaccharides and oligosaccharides with a reducing end.

Caption: Workflow for labeling reducing sugars with FTSC.

Methodology:

-

Sample Preparation: Dissolve the carbohydrate sample in a mixture of DMSO and acetic acid (1:1 v/v).

-

Labeling Reaction: Add FTSC and a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the carbohydrate solution. The reductive amination reaction directly forms a stable amine linkage. Incubate the reaction mixture.

-

Purification: Purify the labeled carbohydrate to remove excess FTSC and reaction byproducts.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE): This is an effective method for purifying labeled glycans. The labeled glycans will be retained on the HILIC stationary phase while the more hydrophobic unreacted FTSC can be washed away.

-

-

Analysis: The purified labeled carbohydrates can be analyzed by HPLC with a fluorescence detector or by mass spectrometry.

Conclusion

FTSC is a powerful and versatile fluorescent probe for the sensitive and specific detection of aldehydes and ketones in biological systems. Its application in studying protein carbonylation, lipid peroxidation, and carbohydrate analysis has provided valuable insights into the roles of these molecules in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to utilize FTSC in their own studies. As with any labeling technique, optimization of reaction conditions and purification methods is crucial for obtaining reliable and reproducible results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5-FTSC [this compound] - 25 mg [anaspec.com]

- 3. This compound (CAS: 76863-28-0) | フナコシ [funakoshi.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound, Fluorescent tag (CAS 76863-28-0) | Abcam [abcam.com]

- 6. Fluorescein [omlc.org]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Fluorescein-5-thiosemicarbazide (FTSC) Labeling in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-5-thiosemicarbazide (FTSC) is a versatile fluorescent probe that serves as a powerful tool for the sensitive detection and visualization of aldehydes and ketones within living cells. Its utility stems from the specific and efficient reaction between the thiosemicarbazide (B42300) group of FTSC and carbonyl groups on various biomolecules. This covalent interaction forms a stable fluorescent hydrazone, enabling the real-time imaging of dynamic cellular processes. FTSC exhibits excitation and emission maxima of approximately 495 nm and 517 nm, respectively, making it compatible with standard fluorescence microscopy setups.[1]

These application notes provide detailed protocols for three primary methodologies for labeling live cells with FTSC:

-

Metabolic Labeling of Cell Surface Glycoproteins: This technique involves the metabolic incorporation of an unnatural sugar bearing a ketone group into the glycan structures of cell surface proteins.

-

Detection of Oxidative Stress-Induced Protein and Lipid Carbonylation: FTSC can be employed to visualize cellular damage by labeling carbonyl groups that arise on proteins and lipids as a consequence of oxidative stress.

-

Direct Labeling of Cell Surface Sialic Acids: This method utilizes mild chemical oxidation to generate aldehyde groups on sialic acid residues of cell surface glycans for subsequent FTSC labeling.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76863-28-0 | [1] |

| Molecular Formula | C₂₁H₁₅N₃O₅S | [1] |

| Molecular Weight | 421.4 g/mol | [1] |

| Excitation Maximum (λex) | ~495 nm | [1] |

| Emission Maximum (λem) | ~517 nm | [1] |

| Solubility | Soluble in DMF and DMSO | [1] |

| Storage | Store at -20°C, protected from light and moisture | |

| Reactivity | Reacts with aldehydes and ketones to form fluorescent hydrazones. |

Method 1: Metabolic Labeling of Cell Surface Glycoproteins

This protocol details the labeling of cell surface glycoproteins by first metabolically introducing a bioorthogonal ketone group into the cellular glycans.

Experimental Protocol

Materials:

-

Cells of interest (e.g., CHO, HeLa)

-

Complete cell culture medium

-

Peracetylated N-levulinoyl-D-mannosamine (ManNAc analog with a ketone group)

-

This compound (FTSC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell imaging medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

-

Metabolic Incorporation of Ketone Groups:

-

Prepare a stock solution of the ManNAc analog in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a complete cell culture medium to a final concentration of 20-50 µM.

-

Replace the existing medium with the medium containing the ManNAc analog.

-

Incubate the cells for 48-72 hours to allow for metabolic incorporation of the unnatural sugar into cell surface glycoproteins.

-

-

FTSC Labeling:

-

Prepare a stock solution of FTSC in DMSO.

-

Dilute the FTSC stock solution in PBS (pH 7.4) to a final concentration of 50-100 µM.

-

Wash the cells twice with warm PBS to remove any unincorporated ManNAc analog.

-

Add the FTSC labeling solution to the cells.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unbound FTSC.

-

Replace the PBS with a cell imaging medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (B123965) (Excitation: ~495 nm, Emission: ~517 nm).

-

Quantitative Data Summary

| Parameter | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Reference |

| ManNAc Analog | CHO, HeLa | 50 µM | 2 days | - | |

| FTSC | CHO, HeLa | 100 µM | 1 hour | 84.3 |

Workflow Diagram

Caption: Workflow for metabolic labeling of cell surface glycoproteins with FTSC.

Method 2: Detection of Oxidative Stress-Induced Carbonylation

This protocol describes the use of FTSC to detect and visualize protein and lipid carbonyls, which are markers of oxidative stress.

Experimental Protocol

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)

-

This compound (FTSC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell imaging medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in an appropriate imaging dish or plate.

-

Induction of Oxidative Stress:

-

Treat the cells with an oxidative stress-inducing agent at a predetermined concentration and for a specific duration to induce protein and lipid carbonylation. For example, treat with 100-500 µM H₂O₂ for 1-4 hours. Include an untreated control group.

-

-

FTSC Labeling:

-

Prepare a stock solution of FTSC in DMSO.

-

Dilute the FTSC stock solution in PBS (pH 7.4) to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the FTSC labeling solution to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS.

-

Add cell imaging medium.

-

Image the cells immediately using a fluorescence microscope.

-

Quantitative Data Summary

| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |

| H₂O₂ | Various | 100-500 µM | 1-4 hours | Induces protein carbonylation | |

| FTSC | Various | 10-50 µM | 30-60 minutes | Labels carbonylated proteins and lipids |

Workflow Diagram

Caption: Workflow for detecting protein carbonylation using FTSC.

Method 3: Direct Labeling of Cell Surface Sialic Acids

This protocol enables the direct labeling of sialic acid residues on the cell surface by mild oxidation to generate aldehydes, which then react with FTSC.

Experimental Protocol

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Sodium periodate (B1199274) (NaIO₄)

-

This compound (FTSC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glycerol (B35011) (optional, to quench the oxidation reaction)

-

Cell imaging medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Seed cells and grow to the desired confluency.

-

Wash cells twice with cold PBS.

-

-

Mild Periodate Oxidation:

-

Prepare a fresh solution of 1-2 mM NaIO₄ in cold PBS.

-

Incubate the cells with the NaIO₄ solution on ice for 15-20 minutes in the dark. This step creates aldehyde groups on sialic acid residues.

-

To quench the reaction, wash the cells twice with PBS containing 1 mM glycerol (optional), followed by two washes with PBS alone.

-

-

FTSC Labeling:

-

Prepare a 50-100 µM solution of FTSC in PBS (pH 7.4).

-

Add the FTSC solution to the cells.

-

Incubate for 1 hour at room temperature or 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Add cell imaging medium.

-

Image the cells using a fluorescence microscope.

-

Quantitative Data Summary

| Parameter | Concentration | Incubation Time/Temp | Effect | Cell Viability (%) | Reference |

| NaIO₄ | 1-2 mM | 15-20 min on ice | Generates aldehydes on sialic acids | High (>90%) | [2][3] |

| FTSC | 50-100 µM | 1 hour at RT or 37°C | Labels aldehyde groups | Generally high |

Signaling Pathway Diagram

Caption: Mechanism of direct FTSC labeling of cell surface sialic acids.

Cell Viability Assays

It is crucial to assess cell viability after any labeling protocol to ensure that the observed fluorescence is not an artifact of cytotoxicity. Standard cell viability assays can be employed.

Recommended Protocol: Resazurin-Based Assay

Materials:

-

Labeled and control cells in a 96-well plate

-

Resazurin (B115843) sodium salt solution

-

Complete cell culture medium

-

Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

After the FTSC labeling and final washing steps, replace the imaging medium with a complete cell culture medium.

-

Add resazurin solution to each well to a final concentration of 10-25 µg/mL.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change from blue to pink/purple is observed in the control wells.

-

Measure the fluorescence using a plate reader.

-

Calculate cell viability as the percentage of fluorescence in the treated wells relative to the untreated control wells.

Conclusion

This compound is a valuable fluorescent probe for live-cell imaging, offering multiple strategies to visualize specific cellular components and processes. The choice of labeling method will depend on the specific biological question being addressed. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize FTSC to gain insights into glycoprotein trafficking, oxidative stress, and the organization of the cell surface glycocalyx. Always ensure to perform appropriate controls and assess cell viability to validate the experimental findings.

References

- 1. FTSC-Labeling Coupled with 2DE-LC-MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FTSC Staining of Glycoproteins in Polyacrylamide Gels